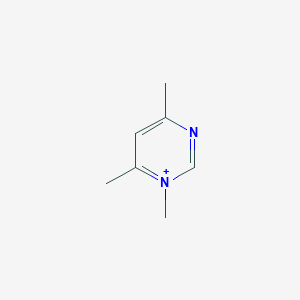

1,4,6-Trimethylpyrimidin-1-ium

Descripción

1,4,6-Trimethylpyrimidin-1-ium is a cationic heterocyclic compound derived from pyrimidine, a six-membered aromatic ring containing two nitrogen atoms. The methyl substituents at positions 1, 4, and 6 enhance its steric bulk and electronic stability. This compound is primarily studied in the context of ionic liquids (ILs) and supramolecular chemistry due to its tunable physicochemical properties. The methyl groups contribute to increased hydrophobicity and thermal stability compared to unsubstituted pyrimidinium analogs. Its synthesis typically involves quaternization of pyrimidine with methylating agents, followed by anion exchange to produce salts with tailored properties .

Propiedades

Fórmula molecular |

C7H11N2+ |

|---|---|

Peso molecular |

123.18g/mol |

Nombre IUPAC |

1,4,6-trimethylpyrimidin-1-ium |

InChI |

InChI=1S/C7H11N2/c1-6-4-7(2)9(3)5-8-6/h4-5H,1-3H3/q+1 |

Clave InChI |

UCBQNDGJSSCJPO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=[N+](C=N1)C)C |

SMILES canónico |

CC1=CC(=[N+](C=N1)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Features

Pyrimidinium vs. Imidazolium and Pyridinium Derivatives

- 1,4,6-Trimethylpyrimidin-1-ium : The pyrimidine core provides two nitrogen atoms in meta-positions, creating a π-deficient aromatic system. Methylation at positions 1, 4, and 6 reduces symmetry, influencing crystal packing and intermolecular interactions (e.g., van der Waals forces) .

- Imidazolium ILs (e.g., [BMIM][BF₄]) : The imidazolium ring is π-rich, with two nitrogen atoms in adjacent positions. Alkyl chains (e.g., butyl in [BMIM]) enhance hydrophobicity but reduce thermal stability compared to methylated pyrimidinium salts .

- Pyridinium ILs (e.g., [MBPy][Cl]) : Pyridinium ions have a single nitrogen atom, resulting in weaker hydrogen-bonding capacity. Methylation at the nitrogen (as in [MBPy]) increases charge delocalization but offers lower thermal stability than pyrimidinium analogs .

Thermal Stability and Melting Points

| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Key Structural Influence |

|---|---|---|---|

| 1,4,6-Trimethylpyrimidin-1-ium Cl⁻ | 120–135 | >300 | Methyl groups enhance rigidity and reduce ionic mobility |

| [BMIM][BF₄] | -87 (liquid) | ~400 | Flexible alkyl chains lower melting points |

| [MBPy][Cl] | 180–190 | ~250 | Single nitrogen limits aromatic stabilization |

Data synthesized from ionic liquid literature and crystallographic studies

Solubility and Conductivity

- 1,4,6-Trimethylpyrimidin-1-ium Salts : Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to methyl group-induced steric hindrance. Conductivity is lower than imidazolium ILs (e.g., 0.5–1.5 S/cm vs. 3–5 S/cm for [EMIM][BF₄]) due to reduced ion mobility .

- Imidazolium ILs : Higher conductivity stems from smaller cation size and flexible alkyl chains facilitating ion dissociation.

- Aminopyrimidinium Salts (e.g., bis(2,4,6-triaminopyrimidin-1-ium) sulfate): Amino groups enable hydrogen bonding, improving aqueous solubility but lowering thermal stability compared to methylated derivatives .

Research Findings and Key Contrasts

- Crystallographic Studies: X-ray diffraction of bis(2,4,6-triaminopyrimidin-1-ium) sulfate pentahydrate reveals extensive H-bonding networks involving amino groups and sulfate anions. In contrast, methylated pyrimidinium salts form denser, less hydrated crystals dominated by van der Waals interactions .

- Ionic Liquid Performance : Imidazolium ILs outperform pyrimidinium analogs in conductivity and viscosity but degrade faster at high temperatures. Methylated pyrimidinium salts are preferred in high-temperature electrochemistry (e.g., batteries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.